molecular formula C19H21BF3NO3 B3232857 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine CAS No. 1346708-11-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine

Cat. No. B3232857
CAS RN: 1346708-11-9
M. Wt: 379.2 g/mol
InChI Key: GCHGMZBKSCALLK-UHFFFAOYSA-N
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Description

This compound contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic compounds. It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates. The compound also features a tetramethyl-1,3,2-dioxaborolane group, which is commonly used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound’s structure suggests it might have interesting electronic properties due to the presence of the pyridine ring. The trifluoromethyl group is electron-withdrawing, which could impact the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds containing the tetramethyl-1,3,2-dioxaborolane group are known to participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature. Its solubility would depend on the specific solvent used .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and handling information .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF3NO3/c1-17(2)18(3,4)27-20(26-17)15-9-10-24-16(11-15)25-12-13-5-7-14(8-6-13)19(21,22)23/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHGMZBKSCALLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744556
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{[4-(trifluoromethyl)phenyl]methoxy}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine

CAS RN

1346708-11-9
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{[4-(trifluoromethyl)phenyl]methoxy}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine
Reactant of Route 4
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine
Reactant of Route 5
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4-(trifluoromethyl)benzyl)oxy)pyridine

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